molecular formula C13H9Cl2F3N2O2 B3002421 [5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate CAS No. 282523-34-6

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate

Cat. No. B3002421
CAS RN: 282523-34-6
M. Wt: 353.12
InChI Key: LKLMRPQQOOZNKW-UHFFFAOYSA-N
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Description

The compound of interest, "[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate," is a derivative of the pyrazole class, which is known for its diverse biological activities. Pyrazole derivatives have been extensively studied due to their potential applications in medicinal chemistry, particularly as antimicrobial agents and in the development of herbicides.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves cyclocondensation reactions, as seen in the preparation of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles, which are synthesized from substituted alk-3-en-2-ones and isoniazid . Another method includes the use of 1,3,5-Tris(hydrogensulfato) benzene as a catalyst for the synthesis of bis(pyrazol-5-ols) through condensation reactions . Additionally, a one-pot synthesis approach has been described for related compounds, such as methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate, which involves the reaction of phenyl hydrazine, dimethyl acetylenedicarboxylate, and 4-chlorobenzoyl chloride .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and quantum mechanical calculations. For instance, the molecular structural parameters and vibrational frequencies of a sulfonamide-substituted pyrazole were obtained using Density Functional Theory (DFT) . Similarly, the crystal structure of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was determined by single-crystal X-ray diffraction .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including oxidation and hydrolysis. For example, the synthesis of 2-chloro-5-(4-chloro-1-methyl-5-trifluoromethyl-1H-pyrazol-3-yl)-4-fluorobenzaldehyde involves the oxidation of a related pyrazole with chromium trioxide followed by hydrolysis . The reaction of methyl-5-trifluoromethylpyrazole with chloroform can lead to a complex mixture of fluorinated analogs of tris(pyrazol-1-yl)methane .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure. For instance, the crystal packing of methyl 5-(4-chlorobenzoyloxy)-1-phenyl-1H-pyrazole-3-carboxylate is stabilized by offset π-stacking interactions . The hydrogen bonding patterns in compounds such as methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and its derivatives contribute to their solid-state structures . Additionally, the optical properties, such as UV-vis absorption and fluorescence, can vary depending on the substituents on the pyrazole moiety, as observed in a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives .

Scientific Research Applications

  • Herbicide Intermediate Synthesis : The compound is utilized in the synthesis of key intermediates for herbicides. For instance, a related pyrazole derivative was prepared through oxidation and hydrolysis, yielding a total of 71.6% (Zhou Yu, 2002).

  • Antimicrobial Agent Synthesis : Pyrazole derivatives, closely related to the compound , have been synthesized and characterized for their potential as antimicrobial agents. Some of these compounds demonstrated broad-spectrum antimicrobial activities and moderate to good anti-oxidant activities (Manjunatha Bhat et al., 2016).

  • Antibacterial Evaluation : Azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which bear structural similarity to the compound, have been synthesized and tested for antibacterial activities against various bacterial strains (Himani N. Chopde, J. Meshram, Ramakanth Pagadala, 2012).

  • Hydrogen-Bonded Chain Formation : Studies on hydrogen-bonded chains in pyrazolyl compounds, which share structural features with the chemical , have been conducted, offering insights into their molecular configurations (Jorge Trilleras et al., 2005).

  • Antimycobacterial Activity : Certain pyrazole derivatives have been synthesized and evaluated for in vitro antimycobacterial activity, showing promise against Mycobacterium tuberculosis (P. E. Almeida da Silva et al., 2008).

  • Inhibitors of Plasmodium falciparum : Pyrazole carboxylates, structurally similar to the compound, have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial for the malaria parasite (Luka Vah et al., 2022).

  • Fungicidal Activity : Pyrazole derivatives have been synthesized and tested for fungicidal activity against rice sheath blight, a major disease in rice cultivation (H. Chen, Z. Li, Y. Han, 2000).

Safety and Hazards

The compound is labeled as an irritant, suggesting that it could cause skin and eye irritation, as well as respiratory irritation . Always handle with appropriate safety measures.

properties

IUPAC Name

[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2F3N2O2/c1-20-11(15)9(10(19-20)13(16,17)18)6-22-12(21)7-2-4-8(14)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLMRPQQOOZNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)COC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate

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